molecular formula C21H14N2O B8458261 4-(3-Phenyl-1,5-naphthyridin-2-yl)benzaldehyde

4-(3-Phenyl-1,5-naphthyridin-2-yl)benzaldehyde

Cat. No. B8458261
M. Wt: 310.3 g/mol
InChI Key: RWVSSPKVCGRBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750151B2

Procedure details

2-Chloro-3-phenyl-1,5-naphthyridine (3-5; 103 mg, 0.43 mmole), 4-formylphenylboronic acid (77 mg, 0.51 mmole), KF (82 mg, 1.4 mmole), and Pd(PtBu3)2 (11 mg, 0.02 mmole) were combined in dry dioxane (2.5 mL). The mixture was degassed (3× pump/N2) then heated to reflux. After 18 hr the mixture was cooled to RT. 4-Formylphenylboronic acid (77 mg, 0.51 mmole), KF (82 mg, L 1.4 mmole), and Pd(PtBu3)2 (11 mg, 0.02 mmole) were added. The mixture was degassed (3× pump/N2) then heated to reflux. After 6 hr the mixture was cooled, diluted with saturated NaHCO3, and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated. Flash column (20% EtOAc/CHCl3) gave the title compound (3-6) as a pale yellow gum: 1H-NMR (500 MHz, CDCl3) δ 10.03 (s, 1H), 9.05 (bs, 1H), 8.48 (m, 2H), 7.82 (dd, J=1.47 and 5.13 Hz, 2H), 7.71 (m, 1H), 7.63 (d, J=8.06 Hz, 2H), 7.36-7.27 (m, 5H).
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step Two
Name
Quantity
82 mg
Type
reactant
Reaction Step Three
Quantity
77 mg
Type
reactant
Reaction Step Four
Name
Quantity
82 mg
Type
reactant
Reaction Step Four
Quantity
11 mg
Type
catalyst
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Quantity
11 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[N:3]=1.[CH:18]([C:20]1[CH:25]=[CH:24][C:23](B(O)O)=[CH:22][CH:21]=1)=[O:19].[F-].[K+]>O1CCOCC1.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[C:12]1([C:11]2[C:2]([C:23]3[CH:24]=[CH:25][C:20]([CH:18]=[O:19])=[CH:21][CH:22]=3)=[N:3][C:4]3[C:9]([CH:10]=2)=[N:8][CH:7]=[CH:6][CH:5]=3)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,^1:39,45|

Inputs

Step One
Name
Quantity
103 mg
Type
reactant
Smiles
ClC1=NC2=CC=CN=C2C=C1C1=CC=CC=C1
Step Two
Name
Quantity
77 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
82 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
77 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
82 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
11 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
11 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed (3× pump/N2)
TEMPERATURE
Type
TEMPERATURE
Details
then heated to reflux
CUSTOM
Type
CUSTOM
Details
The mixture was degassed (3× pump/N2)
TEMPERATURE
Type
TEMPERATURE
Details
then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 6 hr the mixture was cooled
Duration
6 h
ADDITION
Type
ADDITION
Details
diluted with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=NC2=CC=CN=C2C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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